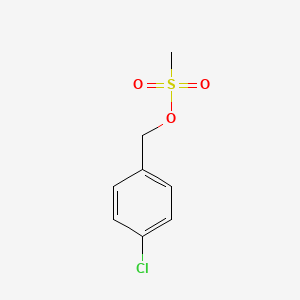

4-Chlorobenzyl methanesulfonate

Description

Properties

IUPAC Name |

(4-chlorophenyl)methyl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-13(10,11)12-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKXGVXBCBUVPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl methanesulfonate can be synthesized through the reaction of 4-chlorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl methanesulfonate primarily undergoes nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 4-chlorobenzyl azide, 4-chlorobenzyl thiocyanate, or 4-chlorobenzyl methoxy compounds can be formed.

Scientific Research Applications

4-Chlorobenzyl methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.

Medicine: It serves as a building block in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The primary mechanism of action for 4-chlorobenzyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group facilitates the transfer of the 4-chlorobenzyl moiety to nucleophilic sites on target molecules. This alkylation process can modify the structure and function of the target, leading to various biological and chemical effects.

Comparison with Similar Compounds

4-Chlorobenzyl Chloride

- Structure : Benzyl chloride with a para-chloro substituent.

- Molecular Formula : C₇H₆Cl₂ (vs. C₈H₉ClO₃S for 4-chlorobenzyl methanesulfonate).

- Reactivity : Acts as an alkylating agent but requires harsher conditions compared to methanesulfonate esters due to the chloride's poorer leaving group ability.

- Physical Properties : Boiling point = 223°C .

- Applications : Widely used as a precursor in pharmaceuticals and agrochemicals.

Key Difference : The methanesulfonate group in this compound enhances its leaving group capability, making it more reactive than 4-chlorobenzyl chloride in SN2 reactions.

4-Chlorobutyl Methanesulfonate

- Structure : A linear butyl chain with a terminal methanesulfonate group and a chlorine substituent.

- Molecular Formula : C₅H₁₁ClO₃S (vs. C₈H₉ClO₃S).

- Physical Properties : Molecular mass = 186.65 g/mol (lower than this compound) .

- Reactivity : The aliphatic chain reduces steric hindrance, facilitating nucleophilic attacks compared to the aromatic benzyl group.

Key Difference : The aromatic benzyl group in this compound introduces resonance stabilization, altering reaction pathways compared to aliphatic analogs.

Ethyl Methanesulfonate

- Structure: Methanesulfonate ester of ethanol.

- Hazard Profile: Classified as a mutagen, carcinogen, and teratogen due to its ability to alkylate DNA .

- Applications : Used in biochemical research as a DNA-modifying agent.

Key Difference : While both compounds share the methanesulfonate group, the ethyl chain in ethyl methanesulfonate lacks the aromatic and electron-withdrawing chlorine present in this compound, leading to divergent biological activities.

3-((4-Chlorobenzyl)amino)-2-(4-chlorophenyl)-3-oxopropyl Methanesulfonate (4d)

- Structure: A derivative with an additional 4-chlorophenyl and amino group.

- Synthesis : Yield = 23%, m.p. = 106–108°C .

- Applications : Intermediate in bioactive molecule synthesis.

Key Difference : The presence of multiple functional groups in 4d increases steric hindrance, reducing reactivity compared to the simpler this compound.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Mass (g/mol) | Boiling/Melting Point | Key Reactivity Feature |

|---|---|---|---|---|

| This compound | C₈H₉ClO₃S | 220.67 | Not reported | High leaving group ability |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 223°C (bp) | Moderate alkylating agent |

| 4-Chlorobutyl methanesulfonate | C₅H₁₁ClO₃S | 186.65 | Not reported | Low steric hindrance |

| Ethyl methanesulfonate | C₃H₈O₃S | 124.16 | 85°C (bp) | DNA alkylation |

Reactivity and Hazard Profiles

- Lead Methanesulfonate : Highly toxic, releasing hazardous fumes upon decomposition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorobenzyl methanesulfonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, 4-chlorobenzyl chloride reacts with methanesulfonic acid derivatives under basic conditions (e.g., anhydrous K₂CO₃ in ethanol) at reflux (60–80°C) for 6–12 hours . Yield optimization requires careful stoichiometric control (e.g., 1.2–1.5 equivalents of methanesulfonyl chloride) and purification via gradient column chromatography (petroleum ether/EtOAC or CHCl₃/MeOH) . Low yields (e.g., 23% in some cases) may arise from competing hydrolysis or incomplete substitution, necessitating inert atmospheres or molecular sieves .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on methylsulfonate protons (δ 2.7–3.0 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

- TLC/HPLC : Monitor reaction progress and purity (e.g., TLC Rf = 0.27 in petroleum ether/EtOAC 2:1) .

- GC-MS/MS : Detect trace impurities or byproducts using sequential DI-HS-SPME extraction .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to structural similarities to corrosive analogs (e.g., 4-chlorobenzyl bromide), use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact with skin/eyes; rinse immediately with water if exposed . Waste must be segregated and treated by certified facilities to prevent environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity data when synthesizing this compound?

- Methodological Answer : Discrepancies often arise from residual solvents or unreacted intermediates. Use orthogonal methods:

- HPLC-MS : Quantify impurities at ppm levels .

- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to remove polar byproducts .

Q. What strategies improve the efficiency of catalytic systems in this compound synthesis?

- Methodological Answer : Enhance reaction kinetics by:

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for better solubility in aprotic solvents) .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

- Solvent Optimization : Replace ethanol with DMF or acetonitrile to suppress side reactions .

Q. How does the mesylate group in this compound influence its reactivity in downstream applications?

- Methodological Answer : The mesylate (-OSO₂CH₃) acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or thiols) to generate derivatives for drug discovery. Reactivity is pH-dependent; stabilize intermediates using buffered conditions (pH 7–8) . Kinetic studies via ¹H NMR can track substitution rates .

Q. What are the ecological implications of this compound, and how can its environmental impact be mitigated?

- Methodological Answer : While specific ecotoxicity data are limited, structural analogs (e.g., benzyl chlorides) suggest moderate aquatic toxicity. Implement green chemistry principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.